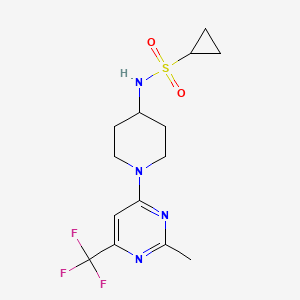

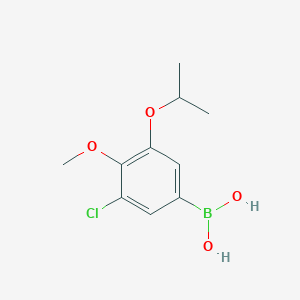

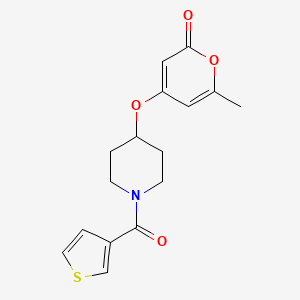

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiosemicarbazides are known for their versatile chemical reactivity and potential biological activities. These compounds serve as precursors to a wide range of heterocyclic compounds, demonstrating significant pharmacological properties.

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction between thiosemicarbazide and various aldehydes or ketones. For compounds similar to "1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide", this might involve a specific sequence of reactions starting with the formation of the thiosemicarbazide moiety followed by its condensation with targeted functionalized phenyl groups (Pitucha et al., 2020).

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is characterized by X-ray crystallography, revealing details about the bonding patterns, electron distribution, and spatial arrangement. These insights contribute to understanding the compound's reactivity and interaction potential (Casas et al., 2005).

Chemical Reactions and Properties

Thiosemicarbazides participate in various chemical reactions, forming complexes with metals, undergoing cyclization to produce heterocyclic compounds, and exhibiting potential as ligands due to their rich electron system. Their reactivity is influenced by the substituents on the phenyl rings, affecting their interaction with metal ions and other reactants (İLHAN CEYLAN et al., 2015).

科学的研究の応用

Potential Anticancer Agents

Thiosemicarbazide derivatives, including compounds similar to 1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide, have been synthesized and studied for their potential as anticancer agents. Research indicates that these compounds are cytotoxic to melanoma cells and exhibit downregulation of dihydroorotate dehydrogenase (DHODH), a therapeutic target in cancer treatment due to the increased demand for nucleotide synthesis in rapidly proliferating cancer cells (Kozyra et al., 2022).

Interaction with DNA in Gastric Cancer

Another study focused on thiosemicarbazide derivatives, including a compound structurally similar to the one , and its effects on gastric cancer. The compound demonstrated toxic effects on gastric cancer cells while sparing normal fibroblasts. The study also suggested possible DNA intercalating properties, impacting cell division and causing DNA damage (Pitucha et al., 2020).

Antimicrobial Activity

Thiosemicarbazide derivatives have been synthesized and evaluated for their antimicrobial activity. Studies have shown that some of these compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Chandrashekhar et al., 2013).

Anti-inflammatory Properties

Research has also been conducted on thiosemicarbazide derivatives for their anti-inflammatory properties. These studies have demonstrated the effectiveness of these compounds in providing protection against carrageenin-induced edema in rat paws, indicating their potential as anti-inflammatory agents (Raman et al., 1989).

Corrosion Inhibition

Some thiosemicarbazides have been investigated for their ability to inhibit the corrosion of carbon steel in acidic solutions. This suggests a potential application in industrial settings for corrosion prevention (Quraishi et al., 2008).

将来の方向性

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2S/c1-2-11-3-6-13(7-4-11)24-10-16(23)21-22-17(25)20-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,21,23)(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUUAILCAMBETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Ethylphenoxy)acetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)